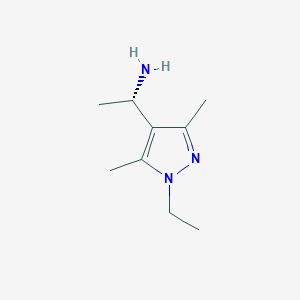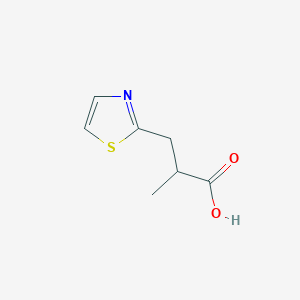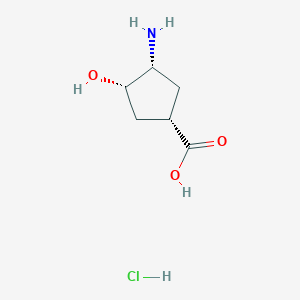
2-(Azetidin-3-yloxy)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)-5-fluoropyridine is a compound that features a unique combination of an azetidine ring and a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-5-fluoropyridine typically involves the formation of the azetidine ring followed by its attachment to the fluoropyridine moiety. . This reaction is efficient for creating functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and the use of catalytic amounts of molecular iodine have been developed to enhance the synthesis of azetidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yloxy)-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)-5-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)-5-fluoropyridine involves its interaction with molecular targets and pathways within biological systems. The azetidine ring and fluoropyridine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
2-(Azetidin-3-yloxy)-5-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-5-fluoropyridine |
InChI |
InChI=1S/C8H9FN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 |
InChI-Schlüssel |
KRYQXGJBDJHQPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


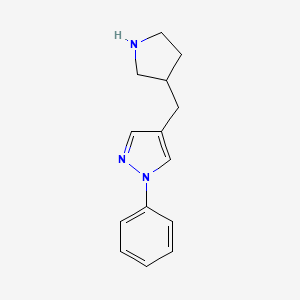
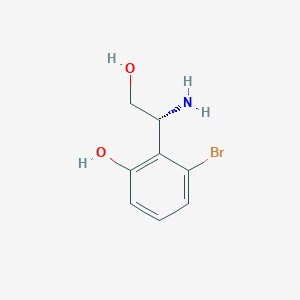

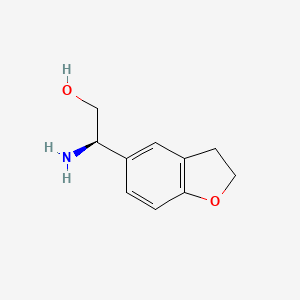
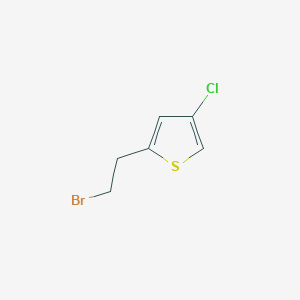

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
